(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
Overview
Description
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is an organic compound with the molecular formula C14H22N2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine typically involves the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of titanium tetrachloride (TiCl4) and triethylamine (NEt3) in toluene at 35°C. The reaction is followed by the addition of sodium borohydride (NaBH(OAc)3) and glacial acetic acid to complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. One such method involves the use of sodium hydroxide as an alkali and methanol as a solvent, which allows for high yield and fewer by-products. This method is suitable for both small-scale laboratory preparation and large-scale industrial production .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as sodium azide (NaN3) and potassium cyanide (KCN)
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines .
Scientific Research Applications
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it can act as an inhibitor of certain enzymes, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-1-Benzyl-4-methylpiperidine-3-amine
- (3R,4R)-1-Benzyl-4-methyl-3-ketone piperidine
- (3R,4R)-1-Benzyl-4-methyl-3-hydroxypiperidine
Uniqueness
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKDDQBZODSEIN-OCCSQVGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659968 | |
Record name | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477600-70-7 | |
Record name | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJY7EV26LJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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